N-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a dichlorophenyl group and a fluorophenylsulfanyl group attached to an acetamide backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide typically involves the reaction of 3,4-dichloroaniline with 4-fluorothiophenol in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Amines
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide
- N-(3,4-dichlorophenyl)thiourea
- 3-(3,4-dichlorophenyl)-1,1-dimethylurea
Uniqueness
N-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide stands out due to its unique combination of dichlorophenyl and fluorophenylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide is a compound that has gained attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and applications in research and medicine.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 329080-02-6
- Molecular Formula : C14H10Cl2FNOS
- Molecular Weight : 330.2 g/mol
The compound features a dichlorophenyl group and a fluorophenylsulfanyl moiety attached to an acetamide backbone, which contributes to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an enzyme inhibitor or modulator of receptor activity. For instance, it has been explored for its potential anti-inflammatory and anticancer properties through the inhibition of key signaling pathways involved in cell proliferation and inflammation .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. Notably, the presence of electron-withdrawing groups like chlorine enhances its cytotoxic activity against cancer cells .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HCT-15 (Colon) | < 10 | Induction of apoptosis |
A-431 (Skin) | < 15 | Inhibition of cell proliferation |
Antimicrobial Activity
This compound has also been evaluated for antimicrobial activity. It demonstrates effectiveness against a range of bacterial pathogens, with minimum inhibitory concentration (MIC) values indicating potent bactericidal effects.
Pathogen | MIC (µg/mL) | Activity Type |
---|---|---|
Staphylococcus aureus | 0.5 | Bactericidal |
Escherichia coli | 1.0 | Bacteriostatic |
Case Studies and Research Findings
- Anticancer Studies : A study demonstrated that the compound inhibited the proliferation of colon cancer cells through apoptosis induction mechanisms. The presence of chlorine substituents was crucial for enhancing cytotoxicity .
- Antimicrobial Evaluation : In vitro tests showed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating infections associated with biofilms .
- Receptor Binding Studies : Molecular docking studies indicated that this compound binds to specific receptors with high affinity, which may explain its varied biological effects .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2FNOS/c15-12-6-3-10(7-13(12)16)18-14(19)8-20-11-4-1-9(17)2-5-11/h1-7H,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYWWBQSAKMPTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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